(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone
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Overview
Description
The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule that features a combination of fluorophenoxy, dimethoxy, dihydroisoquinolinyl, and morpholinosulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multiple steps:
Formation of the 4-fluorophenoxy methyl group: This can be achieved by reacting 4-fluorophenol with a suitable methylating agent under basic conditions.
Synthesis of the dihydroisoquinoline core: This involves the cyclization of appropriate precursors, often using acid or base catalysis.
Attachment of the morpholinosulfonyl group: This step generally requires the reaction of a sulfonyl chloride derivative with morpholine in the presence of a base.
Final coupling reaction: The final step involves coupling the previously synthesized intermediates under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydroisoquinoline moieties.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The fluorophenoxy and morpholinosulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines can be formed.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It may be incorporated into polymers or used as a building block for advanced materials.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Diagnostics: It could be used in diagnostic assays to detect or quantify biological molecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It may be used in the production of pharmaceutical agents.
Mechanism of Action
The mechanism by which (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-fluorophenoxy)methyl derivatives: These compounds share the fluorophenoxy methyl group and may have similar reactivity.
Dihydroisoquinoline derivatives: Compounds with the dihydroisoquinoline core can exhibit similar biological activities.
Morpholinosulfonyl derivatives: These compounds share the morpholinosulfonyl group and may have similar chemical properties.
Uniqueness
The uniqueness of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C29H31FN2O7S |
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Molecular Weight |
570.6 g/mol |
IUPAC Name |
[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C29H31FN2O7S/c1-36-27-17-21-11-12-32(26(25(21)18-28(27)37-2)19-39-23-7-5-22(30)6-8-23)29(33)20-3-9-24(10-4-20)40(34,35)31-13-15-38-16-14-31/h3-10,17-18,26H,11-16,19H2,1-2H3 |
InChI Key |
RDNMEFXBWYAUNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)COC5=CC=C(C=C5)F)OC |
Origin of Product |
United States |
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